8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
8-Cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative characterized by a bicyclic core structure with a cyclopentyl substituent at the C8 position, a methyl group at C5, and a 3-hydroxypiperidin-1-yl moiety at C2.
Properties
IUPAC Name |
8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-9-16(24)22(13-5-2-3-6-13)17-15(12)10-19-18(20-17)21-8-4-7-14(23)11-21/h9-10,13-14,23H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPTIFCTNJTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCCC(C3)O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyrido[2,3-d]pyrimidines. Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body. .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines can interact with various receptors in the body. The interaction with these targets can lead to changes in cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1. C2 Substituent Impact on Activity
Substituent Variations at C5
The C5 methyl group in the target compound contrasts with bulkier substituents in analogs:
- Compound 41 (Cheng et al.) : 5-(Pyridin-2-ylethynyl) group. The ethynyl linker enhances π-π stacking but reduces metabolic stability compared to the methyl group .
- TAK-733 (MEK/ERK inhibitor): Contains a 6-fluoro-5-[(2-fluoro-4-iodophenyl)amino] group. The methyl group in the target compound simplifies synthesis but may limit target engagement .
Table 2. C5 Substituent Impact on Pharmacokinetics
| Compound | C5 Substituent | Metabolic Stability | Synthetic Complexity | Reference |
|---|---|---|---|---|
| Target compound | Methyl | High | Low | |
| Compound 41 | Pyridin-2-ylethynyl | Moderate | High | |
| TAK-733 | Fluoro-iodophenylamino | Low | Very high |
Substituent Variations at C8
The 8-cyclopentyl group is shared with Palbociclib and other CDK inhibitors. Compared to:
Table 3. C8 Substituent Impact on Target Selectivity
Key Research Findings
- Synthetic Accessibility : The target compound’s C5 methyl and C2 3-hydroxypiperidinyl groups simplify synthesis compared to ethynyl or halogenated analogs, with yields likely exceeding 20% based on Cheng et al.’s methods .
- Metabolic Stability : The 3-hydroxypiperidinyl group may undergo glucuronidation, as seen in related compounds, but the methyl group at C5 reduces oxidative metabolism risks .
- Therapeutic Potential: Structural alignment with Palbociclib suggests possible CDK4/6 inhibition, though the hydroxyl group may shift selectivity toward AMPK-related kinases, as observed in Reddy et al.’s analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
